4-bromo-N,N-diethyl-3-fluoroaniline
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Overview
Description
4-bromo-N,N-diethyl-3-fluoroaniline is an organic compound with the molecular formula C10H13BrFN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by diethyl groups, and the aromatic ring is substituted with bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,N-diethyl-3-fluoroaniline typically involves the following steps:
Nitration: The starting material, 4-bromo-3-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The amine group is alkylated with diethyl groups to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by alkylation using diethyl sulfate or similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N,N-diethyl-3-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-bromo-N,N-diethyl-3-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-bromo-N,N-diethyl-3-fluoroaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-fluoroaniline: Lacks the diethyl groups on the nitrogen.
4-bromo-2-fluoro-1-nitrobenzene: Contains a nitro group instead of diethyl groups.
4-bromo-N,N-dimethyl-3-fluoroaniline: Similar structure but with methyl groups instead of ethyl groups
Uniqueness
4-bromo-N,N-diethyl-3-fluoroaniline is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, combined with diethyl groups on the nitrogen. This combination of substituents can impart unique chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals .
Properties
IUPAC Name |
4-bromo-N,N-diethyl-3-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-3-13(4-2)8-5-6-9(11)10(12)7-8/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIYKABTXNDNOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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